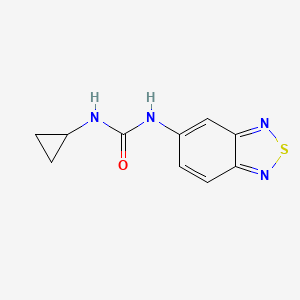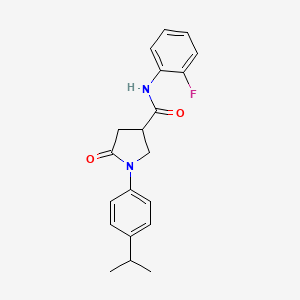
N~1~-Cyclohexyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide
Vue d'ensemble
Description
N~1~-Cyclohexyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides This compound features a cyclohexyl group, a hydroxy-methylphenyl group, and a phenylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 3-(2-hydroxy-3-methylphenyl)-3-phenylpropanoic acid. The reaction typically requires a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclohexyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide may involve large-scale synthesis using automated reactors. The process would likely include steps such as the purification of starting materials, precise control of reaction conditions, and efficient isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Cyclohexyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl and cyclohexyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-Cyclohexyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-Cyclohexyl-3-phenylpropanamide: Lacks the hydroxy-methylphenyl group.
N~1~-Cyclohexyl-3-(2-hydroxyphenyl)-3-phenylpropanamide: Lacks the methyl group on the hydroxyphenyl ring.
N~1~-Cyclohexyl-3-(3-methylphenyl)-3-phenylpropanamide: Lacks the hydroxy group on the phenyl ring.
Uniqueness
N~1~-Cyclohexyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-cyclohexyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16-9-8-14-19(22(16)25)20(17-10-4-2-5-11-17)15-21(24)23-18-12-6-3-7-13-18/h2,4-5,8-11,14,18,20,25H,3,6-7,12-13,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFNAEZSSRFFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)NC2CCCCC2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethoxy-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4008575.png)
![3-Hydroxy-1-[(4-methylphenyl)methyl]-3-phenacylindol-2-one](/img/structure/B4008584.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008607.png)

![3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B4008627.png)
![N-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}acetamide](/img/structure/B4008643.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4008657.png)
![2-{[cyclopropyl(4-ethoxybenzyl)amino]methyl}-3-methoxyphenol](/img/structure/B4008664.png)

![ethyl 1-[1-methyl-2-(3-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4008680.png)
![2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4008684.png)
